molecular formula C15H24O8 B11942166 Tetraethyl propane-1,2,2,3-tetracarboxylate CAS No. 7460-75-5

Tetraethyl propane-1,2,2,3-tetracarboxylate

Cat. No.: B11942166
CAS No.: 7460-75-5
M. Wt: 332.35 g/mol
InChI Key: MWRALIMEHCNIJC-UHFFFAOYSA-N
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Description

Tetraethyl propane-1,2,2,3-tetracarboxylate is an organic compound with the molecular formula C15H24O8. It is a tetraester derivative of propane-1,2,2,3-tetracarboxylic acid. This compound is known for its unique structure, which includes four ester groups attached to a propane backbone. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethyl propane-1,2,2,3-tetracarboxylate can be synthesized through the esterification of propane-1,2,2,3-tetracarboxylic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions, such as temperature and pressure, are crucial to achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

Tetraethyl propane-1,2,2,3-tetracarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield propane-1,2,2,3-tetracarboxylic acid and ethanol.

    Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst.

    Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide, and performed under mild heating.

    Reduction: Conducted using strong reducing agents like lithium aluminum hydride in anhydrous conditions.

Major Products

    Hydrolysis: Propane-1,2,2,3-tetracarboxylic acid and ethanol.

    Transesterification: New esters depending on the alcohol used.

    Reduction: Propane-1,2,2,3-tetraol.

Scientific Research Applications

Tetraethyl propane-1,2,2,3-tetracarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential use in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential in drug development and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, resins, and other materials due to its multifunctional ester groups.

Mechanism of Action

The mechanism of action of tetraethyl propane-1,2,2,3-tetracarboxylate depends on the specific chemical reaction it undergoes. In hydrolysis, the ester bonds are cleaved by nucleophilic attack from water molecules, resulting in the formation of carboxylic acid and alcohol. In reduction reactions, the ester groups are converted to alcohols through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

    Tetraethyl ethane-1,1,2,2-tetracarboxylate: Similar structure but with different positioning of ester groups.

    Tetraethyl butane-1,1,2,2-tetracarboxylate: Longer carbon chain with similar ester functionality.

Uniqueness

Tetraethyl propane-1,2,2,3-tetracarboxylate is unique due to its specific arrangement of ester groups on a propane backbone, which imparts distinct chemical reactivity and physical properties. This compound’s versatility in undergoing various chemical reactions makes it valuable in multiple research and industrial applications.

Properties

IUPAC Name

tetraethyl propane-1,2,2,3-tetracarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O8/c1-5-20-11(16)9-15(13(18)22-7-3,14(19)23-8-4)10-12(17)21-6-2/h5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRALIMEHCNIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60225575
Record name Tetraethyl propane-1,2,2,3-tetracarboxylate
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Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7460-75-5
Record name 1,2,2,3-Tetraethyl 1,2,2,3-propanetetracarboxylate
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Record name Tetraethyl propane-1,2,2,3-tetracarboxylate
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Record name Tetraethyl propane-1,2,2,3-tetracarboxylate
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Record name TETRAETHYL PROPANE-1,2,2,3-TETRACARBOXYLATE
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